molecular formula C5H15NO6S2 B8025313 methanesulfonic acid;2-(methylamino)ethyl methanesulfonate

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate

Cat. No.: B8025313
M. Wt: 249.3 g/mol
InChI Key: NLCHMOIIWMBUAZ-UHFFFAOYSA-N
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Description

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate is a chemical compound with the molecular formula C5H15NO6S2. It is a white solid that is used in various chemical and industrial applications. This compound is known for its strong acidity and high solubility in water, making it a valuable reagent in many chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 2-methylamino-ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid 2-methylamino-ethyl ester Methanesulfonate involves the continuous esterification of methanesulfonic acid with 2-methylamino-ethanol in the presence of a strong acid catalyst. The reaction mixture is then purified through distillation to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-methylamino-ethyl ester Methanesulfonate involves its strong acidity and ability to act as a nucleophile. The compound can donate protons to various substrates, facilitating chemical reactions. Additionally, its ester group can undergo hydrolysis to release methanesulfonic acid and 2-methylamino-ethanol, which can further participate in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate is unique due to its combination of strong acidity and the presence of both an ester and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .

Properties

IUPAC Name

methanesulfonic acid;2-(methylamino)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.CH4O3S/c1-5-3-4-8-9(2,6)7;1-5(2,3)4/h5H,3-4H2,1-2H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCHMOIIWMBUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOS(=O)(=O)C.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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